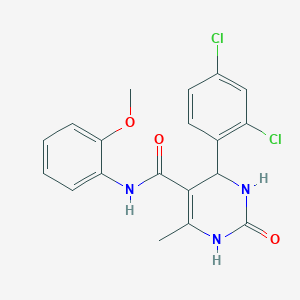

4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O3/c1-10-16(18(25)23-14-5-3-4-6-15(14)27-2)17(24-19(26)22-10)12-8-7-11(20)9-13(12)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTTZQMQILEDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as a pharmacological agent.

- Molecular Formula : C19H17Cl2N3O

- Molecular Weight : 406.26 g/mol

- LogP : 4.95 (indicating moderate lipophilicity)

- Rotatable Bonds : 3

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is significant in managing type 2 diabetes mellitus (T2DM). DPP-IV inhibitors are crucial for enhancing insulin secretion and lowering blood glucose levels.

A study synthesized various derivatives of tetrahydropyrimidine and evaluated their biological activity through in vitro and in vivo assays. The findings indicated that certain derivatives exhibited potent DPP-IV inhibitory activity with IC50 values ranging from 28.13 µM to 34.94 µM . Notably, one derivative demonstrated a substantial reduction in serum glucose levels in diabetic animal models compared to the control group treated with Sitagliptin .

Antimicrobial and Anticancer Activities

Compounds with similar structural features have been noted for their antimicrobial and anticancer properties. The pyrimidine core has been associated with a wide range of biological activities including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Inhibitory effects on cancer cell proliferation through apoptosis induction.

A review of pyrimidine derivatives indicated that modifications at specific positions could enhance their bioactivity against cancer cells and pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the presence of the dichlorophenyl and methoxyphenyl groups significantly impacts the compound's biological efficacy. The dichlorophenyl moiety enhances binding affinity to target enzymes, while the methoxy group contributes to improved solubility and bioavailability .

In Vivo Studies

In vivo studies have confirmed the antihyperglycemic effects of related compounds in diabetic models. For instance, one study reported a reduction in fasting blood glucose levels from 280 mg/dL to 157 mg/dL after administration of a similar tetrahydropyrimidine derivative over a 21-day period .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and its target proteins. The results indicated that the compound forms multiple hydrogen bonds with key amino acids in the active site of DPP-IV, which is critical for its inhibitory action .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.

Anticancer Activity

Studies have demonstrated that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific anticancer potential of 4-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide remains to be fully elucidated but suggests promise based on structural analogs .

Anti-inflammatory Effects

In silico studies have suggested that tetrahydropyrimidine derivatives may act as inhibitors of key inflammatory pathways. Molecular docking studies indicate that this compound could potentially inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory response .

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the applications and potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated inhibition of cell proliferation in breast cancer cell lines with similar tetrahydropyrimidine derivatives. |

| Study B | Anti-inflammatory | Molecular docking suggested significant binding affinity to 5-lipoxygenase, indicating potential as an anti-inflammatory agent. |

| Study C | Antimicrobial | Showed broad-spectrum antimicrobial activity for related compounds against both gram-positive and gram-negative bacteria. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.